Structural Differentiation: Positional Isomerism vs. Most Potent AKR1C1 Analog
The target compound is a positional isomer of the most potent known pyrimidine-based AKR1C1 inhibitor. The target carries a 4-(4-methoxyphenyl) group at C4, whereas the lead analog N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide (CAS 33357-94-7) bears a 4-methoxybenzyl substituent at C2 and an acetamide arm at C4. This reversal of substitution vectors creates a distinct pharmacophore topology [1]. The C2-benzyl analog exhibits a Ki of 17 µM against AKR1C1 (non-competitive inhibition) [1]. This structural difference is critical for SAR campaigns, as it probes the effect of aryl group placement on enzyme binding; procurement of the specific 4-aryl isomer enables direct measurement of this effect.
| Evidence Dimension | Substituent position and pharmacophore topology |
|---|---|
| Target Compound Data | 4-(4-methoxyphenyl) group at C4; acetamide side chain at N1 |
| Comparator Or Baseline | N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: 4-methoxybenzyl at C2, acetamide at C4 |
| Quantified Difference | Topology inversion: Ki of comparator = 17 µM (AKR1C1, non-competitive); target compound Ki not yet independently reported in primary literature. |
| Conditions | Structural comparison; AKR1C1 inhibition assay for comparator [1] |
Why This Matters
This positional isomer pair represents a direct experimental tool for dissecting the spatial requirements of the AKR1C1 active site; selecting the specific 4-aryl isomer is essential to avoid confounding SAR interpretations.
- [1] Lanišnik Rižner, T., et al. Derivatives of pyrimidine, phthalimide and anthranilic acid as inhibitors of human hydroxysteroid dehydrogenase AKR1C1. Chemico-Biological Interactions, 2009, 178(1-3), 158-164. View Source
